Teloxantrone

Catalog No.
S548643
CAS No.
91441-48-4
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teloxantrone

CAS Number

91441-48-4

Product Name

Teloxantrone

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309.

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

Description

The exact mass of the compound Teloxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Teloxantrone is a synthetic anthraquinone derivative, specifically classified as an anthrapyrazole. It is primarily known for its potential as an anticancer agent, particularly in the treatment of various malignancies. The compound has garnered attention due to its ability to inhibit telomerase, an enzyme often overexpressed in cancer cells, thereby triggering DNA damage and apoptosis in tumor cells. Teloxantrone's structure allows it to intercalate into DNA, leading to the formation of DNA cross-links and strand breaks, which are critical mechanisms in its anticancer activity .

  • Intercalation: It intercalates between DNA base pairs, disrupting normal DNA function and stability.
  • Oxidation and Reduction: These reactions are essential for its biotransformation and can lead to the generation of reactive oxygen species, contributing to its cytotoxic effects .
  • Nucleophilic Substitution: Involves the substitution of functional groups, which can affect its reactivity and biological activity .

These reactions collectively contribute to Teloxantrone's mechanism of action as an anticancer agent.

Teloxantrone exhibits significant biological activity through various mechanisms:

  • Telomerase Inhibition: It preferentially inhibits telomerase activity, leading to DNA double-strand breaks in telomerase-positive cancer cells. This inhibition is associated with the induction of apoptotic pathways and cellular senescence .
  • Cytotoxicity: The compound demonstrates cytotoxic effects against a range of cancer cell lines by inducing DNA damage and activating cell death pathways .
  • Topoisomerase II Inhibition: Similar to other anthrapyrazoles, Teloxantrone also inhibits topoisomerase II, which is crucial for DNA replication and repair processes .

The synthesis of Teloxantrone involves several steps:

  • Formation of the Anthraquinone Core: The initial step typically involves the synthesis of an anthraquinone precursor through condensation reactions.
  • Pyrazole Formation: The introduction of the pyrazole moiety is achieved through cyclization reactions involving hydrazine derivatives.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved solubility and stability .

These methods are crucial for producing Teloxantrone in a form suitable for biological evaluation.

Teloxantrone has several applications, primarily in oncology:

  • Cancer Treatment: It is being investigated for its efficacy against various cancers, including lung cancer and leukemias, due to its ability to induce apoptosis in malignant cells.
  • Research Tool: Its properties make it a valuable tool for studying telomerase-related mechanisms and the role of DNA damage in cancer biology .

Studies have shown that Teloxantrone interacts with several biological targets:

  • Human Telomerase Reverse Transcriptase (hTERT): Binding studies indicate that Teloxantrone interacts with hTERT, leading to its aggregation and subsequent inhibition of telomerase activity .
  • Topoisomerase II: Similar interaction profiles have been observed with topoisomerase II, where Teloxantrone induces cleavage complexes that result in DNA damage .

These interactions underscore its potential as a dual-action anticancer agent.

Teloxantrone shares similarities with other compounds within the anthrapyrazole class and related chemotherapeutics. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
MitoxantroneTopoisomerase II inhibitorKnown for cardiotoxicity; less selective
LosoxantroneTopoisomerase II inhibitorSimilar structure but different pharmacokinetics
AmetantroneIntercalating agentLess potent than Teloxantrone
DoxorubicinIntercalates into DNAHigher cardiotoxicity risk

Teloxantrone's unique ability to preferentially inhibit telomerase while also acting on topoisomerase II sets it apart from these compounds, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 g/mol

Monoisotopic Mass

411.19065430 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96521WL61B

Dates

Modify: 2024-02-18
1: Renner U, Blanz J, Freund S, Waidelich D, Ehninger G, Zeller KP. Biotransformation of CI-937 in primary cultures of rat hepatocytes. Formation of glutathione conjugates. Drug Metab Dispos. 1995 Jan;23(1):94-101. PubMed PMID: 7720531.
2: Erlichman C, Moore M, Kerr IG, Wong B, Eisenhauer E, Zee B, Whitfield LR. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937). Cancer Res. 1991 Dec 1;51(23 Pt 1):6317-22. PubMed PMID: 1933893.
3: Wong B, Nordblom G, Chang T, Whitfield L. Lack of dose proportional pharmacokinetics for CI-937, an anthrapyrazole DNA intercalator, in mice. Res Commun Chem Pathol Pharmacol. 1989 Nov;66(2):191-202. PubMed PMID: 2602655.
4: Nordblom GD, Pachla LA, Chang T, Whitfield LR, Showalter HD. Development of a radioimmunoassay for the anthrapyrazole chemotherapy agent CI-937 and the pharmacokinetics of CI-937 in rats. Cancer Res. 1989 Oct 1;49(19):5345-51. PubMed PMID: 2766301.

Explore Compound Types